![molecular formula C20H31NO3Si B12529902 N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine CAS No. 685887-71-2](/img/structure/B12529902.png)
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine is a chemical compound that combines a naphthalene moiety with a triethoxysilyl group via a propan-1-amine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine typically involves the reaction of naphthalen-1-ylmethanol with 3-(triethoxysilyl)propan-1-amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. Common solvents used in this reaction include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group, with catalysts like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane polymers or oligomers.
Aplicaciones Científicas De Investigación
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and nanocomposites.
Biology: Employed in the functionalization of surfaces for biosensors and bioassays.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong adhesion properties and chemical stability.
Mecanismo De Acción
The mechanism of action of N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes in the presence of water to form silanol groups, which then condense to form siloxane bonds. This process is crucial for its applications in materials science and surface functionalization.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-ylmethanol: Lacks the triethoxysilyl group, limiting its applications in siloxane chemistry.
3-(Triethoxysilyl)propan-1-amine: Lacks the naphthalene moiety, reducing its potential for aromatic interactions.
N-Methyl-1-naphthalenemethylamine: Does not contain the triethoxysilyl group, making it less versatile for surface functionalization.
Uniqueness
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine is unique due to its combination of a naphthalene moiety and a triethoxysilyl group. This dual functionality allows it to participate in both aromatic interactions and siloxane bond formation, making it highly versatile for various applications in materials science, chemistry, and biology.
Propiedades
Número CAS |
685887-71-2 |
|---|---|
Fórmula molecular |
C20H31NO3Si |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
N-(naphthalen-1-ylmethyl)-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C20H31NO3Si/c1-4-22-25(23-5-2,24-6-3)16-10-15-21-17-19-13-9-12-18-11-7-8-14-20(18)19/h7-9,11-14,21H,4-6,10,15-17H2,1-3H3 |
Clave InChI |
PDNMABSEZKQOGP-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNCC1=CC=CC2=CC=CC=C21)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


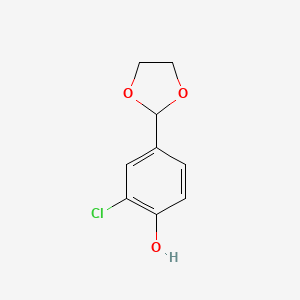
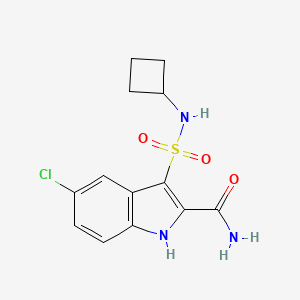
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
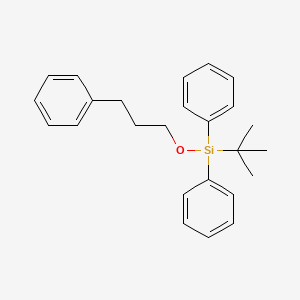
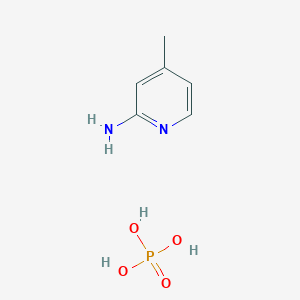
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
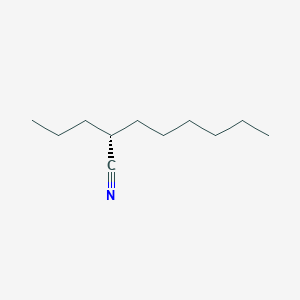
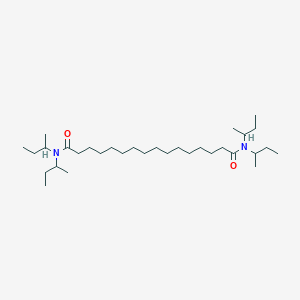
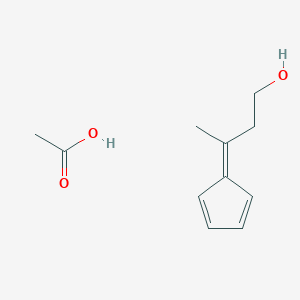
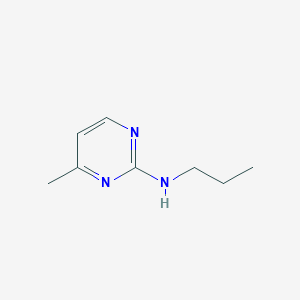
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
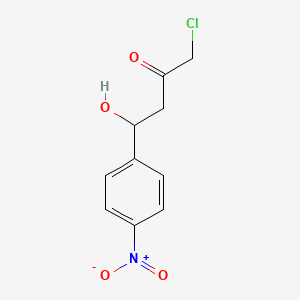
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
